molecular formula C6H13ClN2S B1381862 2-Amino-2-methyl-4-(methylsulfanyl)butanenitrile hydrochloride CAS No. 1803586-03-9

2-Amino-2-methyl-4-(methylsulfanyl)butanenitrile hydrochloride

Cat. No. B1381862
CAS RN: 1803586-03-9
M. Wt: 180.7 g/mol
InChI Key: KDKJCDLTBDNWGK-UHFFFAOYSA-N
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Description

“2-Amino-2-methyl-4-(methylsulfanyl)butanenitrile hydrochloride” is a chemical compound with the molecular formula C6H13ClN2S . It’s important to note that the exact properties and applications of this compound may vary depending on its specific structure and the context in which it is used .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For “2-Amino-2-methyl-4-(methylsulfanyl)butanenitrile hydrochloride”, specific properties such as melting point, boiling point, and solubility are not provided in the sources .

Scientific Research Applications

Enzymatic Resolution in Synthesis

A study conducted by Kamal, Khanna, and Krishnaji (2007) explored the enzymatic resolution of racemic compounds closely related to 2-Amino-2-methyl-4-(methylsulfanyl)butanenitrile hydrochloride. Their research focused on synthesizing optically pure compounds, a process essential for creating specific pharmaceuticals and fine chemicals. This study is an example of the use of similar compounds in synthetic chemistry, particularly in producing optically active intermediates for further chemical transformations (Kamal et al., 2007).

Base-Catalyzed Ring Transformation

In the work of Farhanullah et al. (2003), the base-catalyzed ring transformation of compounds including 2-amino-4-methylsulfanylnicotinonitriles, closely resembling the chemical structure of interest, was investigated. This type of chemical transformation is fundamental in organic synthesis, especially in developing various nitrogen-containing compounds used in pharmaceuticals and material science (Farhanullah et al., 2003).

Synthesis of Novel Compounds

Liu et al. (2009) described the synthesis of new compounds utilizing a molecule structurally similar to 2-Amino-2-methyl-4-(methylsulfanyl)butanenitrile hydrochloride. Their research highlights the importance of such chemicals in developing novel compounds, which can have various applications, including the development of new drugs or materials (Liu et al., 2009).

Antimicrobial Activity

The study by Behbehani et al. (2011) demonstrates the use of 2-arylhydrazononitriles, closely related to the chemical , in the synthesis of heterocyclic compounds with antimicrobial properties. This research underscores the potential of using such chemicals in the development of new antimicrobial agents, which is a crucial area in medical research (Behbehani et al., 2011).

Future Directions

The future directions for “2-Amino-2-methyl-4-(methylsulfanyl)butanenitrile hydrochloride” are not specified in the sources. The potential applications and research directions would depend on the specific properties and uses of the compound .

properties

IUPAC Name

2-amino-2-methyl-4-methylsulfanylbutanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2S.ClH/c1-6(8,5-7)3-4-9-2;/h3-4,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDKJCDLTBDNWGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-methyl-4-(methylsulfanyl)butanenitrile hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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